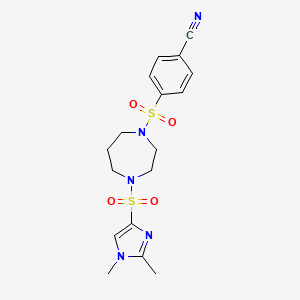
4-((4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazoles are a type of heterocyclic compound. These structures are key components to functional molecules that are used in a variety of everyday applications . The specific compound you mentioned seems to be a complex derivative of imidazole, but without more specific information or context, it’s difficult to provide a detailed description.
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring are key considerations in these methodologies .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary widely depending on the specific substitutions present. For example, 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine has a molecular weight of 261.37 .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely. For instance, 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine is a powder at room temperature .
Applications De Recherche Scientifique
Environmental Impact and Transformation Products
- Microbially Mediated Abiotic Transformation : Research on sulfamethoxazole (SMX), a sulfonamide antibiotic, has revealed insights into its environmental behavior, particularly under denitrifying conditions. This study highlighted the formation of transformation products, underscoring the significance of understanding such processes in environmental studies (Nödler et al., 2012).
Synthesis and Reactivity
- Dansyl Group Introduction into Peptides and Proteins : The synthesis of dansyl derivatives illustrates the reactivity of specific sulfonyl compounds towards amino acids in proteins and peptides, offering a method for biochemical modifications (Buchta & Fridkin, 1985).
- Diazotransfer Reagents : Studies on imidazole-1-sulfonyl azide and its salts demonstrate their utility in converting primary amines to azides, a crucial step in the synthesis of many organic compounds (Potter et al., 2016).
Novel Compounds Synthesis
- Microwave Synthesis of Imidazolidines : The creation of imidazolidines bearing the benzothiazole moiety and their preliminary assessment for antibacterial action showcase the potential of such compounds in developing new antimicrobials (Abood et al., 2018).
- Solid-phase Synthesis of Benzodiazepinones : This research outlines a method for the solid-phase synthesis of benzodiazepinones, indicating the versatility of sulfonyl-containing compounds in medicinal chemistry (Fülöpová et al., 2012).
Antimicrobial Activity
- Sulfonamide-Based Heterocyclic Compounds : The synthesis and evaluation of sulfonamide-based heterocyclic compounds for antimicrobial properties highlight the ongoing interest in such structures for therapeutic applications (Darwish et al., 2014).
Safety and Hazards
Orientations Futures
The field of imidazole synthesis continues to evolve, with ongoing research into new synthetic methodologies and applications . Future challenges include improving the functional group compatibility of the process and expanding the scope of achievable substitution patterns around the imidazole ring .
Propriétés
IUPAC Name |
4-[[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-14-19-17(13-20(14)2)28(25,26)22-9-3-8-21(10-11-22)27(23,24)16-6-4-15(12-18)5-7-16/h4-7,13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSSLYMJLFHPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

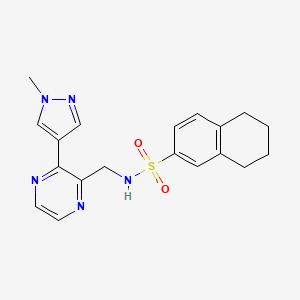
![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)

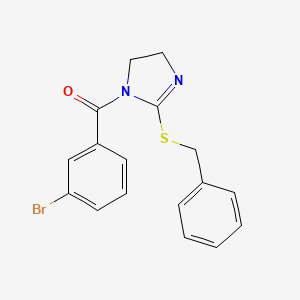
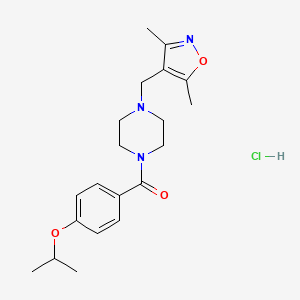
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555076.png)
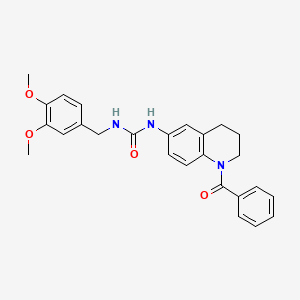

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)
![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)
![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)
